molecular formula C11H14N2O2 B2455071 N-[(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methyl]prop-2-enamide CAS No. 2094317-01-6

N-[(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methyl]prop-2-enamide

Cat. No.: B2455071
CAS No.: 2094317-01-6
M. Wt: 206.245
InChI Key: XNBHIABOLQYVLI-UHFFFAOYSA-N
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Description

N-[(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methyl]prop-2-enamide is a chemical compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a tetrahydrobenzoxazole moiety linked to a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methyl]prop-2-enamide typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Tetrahydro Group: The tetrahydrobenzoxazole can be obtained by hydrogenation of the benzoxazole ring using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.

    Attachment of the Prop-2-enamide Group: The final step involves the reaction of the tetrahydrobenzoxazole with acryloyl chloride in the presence of a base such as triethylamine to form the prop-2-enamide group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methyl]prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.

    Materials Science: It can be utilized in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: The compound may serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.

    Industrial Applications: It can be employed in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.

Mechanism of Action

The mechanism of action of N-[(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanol]
  • N-[(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanesulfonyl chloride]

Uniqueness

N-[(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methyl]prop-2-enamide is unique due to the presence of the prop-2-enamide group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or possess different substituents.

Properties

IUPAC Name

N-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-2-11(14)12-7-9-8-5-3-4-6-10(8)15-13-9/h2H,1,3-7H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBHIABOLQYVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=NOC2=C1CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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